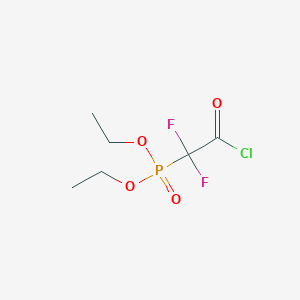
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester” is a chemical compound with the CAS Number: 97480-49-4 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.563 . The molecular formula is C6H10ClF2O4P .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.362g/cm3 . Its boiling point is 226.1ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
Organocatalytic Allylic Substitutions
(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester relates to N-protected beta-amino phosphonic acid esters, prepared through phosphine-catalyzed allylic substitution. This process exhibits high regiospecificity due to a tandem S(N)2'-S(N)2' mechanism (Park, Cho, & Krische, 2006).
Effects on Plant Growth and Sex Expression
Research indicates that similar compounds, such as (2-chloroethyl)phosphonic acid, can influence plant growth and sex expression in plants like cucumbers (Shannon, 1976).
Polymer Chemistry
Dimethyl phosphonate, a related compound, is used in the synthesis of polymeric phosphonate esters. These polymers have applications in various fields due to potential modifications to both the polymer backbone and phosphorus substituents (Branham et al., 2000).
Synthesis of α-Dideuteriated Aminomethyl-phosphonic Acid
In a similar vein, chloromethylphosphonic esters are used to obtain α-dideuteriated aminomethyl-phosphonic acid, showcasing the versatility of these compounds in synthesizing specific derivatives (Berté-Verrando et al., 1995).
Lubricant Additives
Phosphonates, including esters of phosphonic acids, have been studied for their efficiency as anti-wear additives in lubricants. Their effectiveness varies with structure and frictional modes, and they interact with metals like steel (Sanin et al., 1974).
Sensor Technology
Phosphonic acids and their esters are used in sensor technology. Coated onto surface acoustic wave (SAW) devices, they respond to various chemical vapors, demonstrating potential in detection technologies (Katritzky et al., 1990).
Mecanismo De Acción
Mode of Action
The chlorocarbonyl and difluoromethyl groups may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Phosphonic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Propiedades
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoroacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF2O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYUQNZVQOGWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)Cl)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
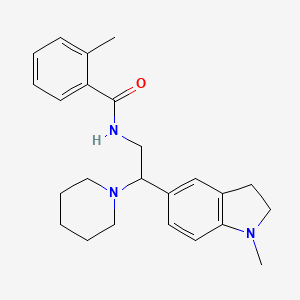
![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)
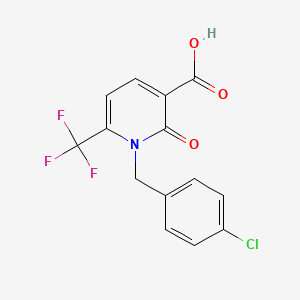
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)
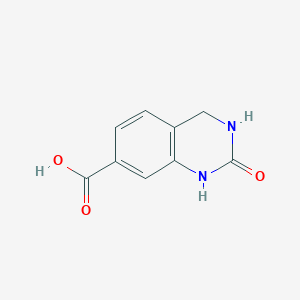
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)
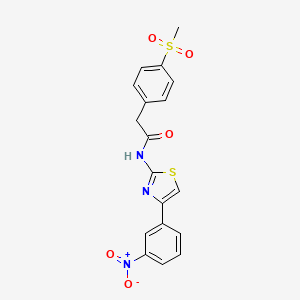
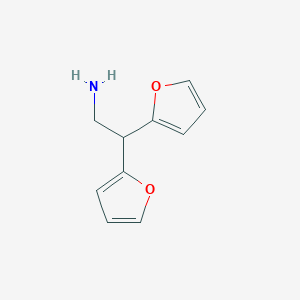
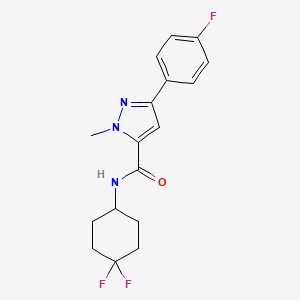
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)
